molecular formula C6H6FNO2S B2867722 3-Methylpyridine-4-sulfonyl fluoride CAS No. 1903618-26-7

3-Methylpyridine-4-sulfonyl fluoride

Cat. No.: B2867722
CAS No.: 1903618-26-7
M. Wt: 175.18
InChI Key: NIHPLOBDJIXVGU-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-sulfonyl fluoride is an organic compound with the molecular formula C6H6FNO2S It is a derivative of pyridine, where the 3-position is substituted with a methyl group and the 4-position is substituted with a sulfonyl fluoride group

Scientific Research Applications

3-Methylpyridine-4-sulfonyl fluoride has several scientific research applications, including:

Safety and Hazards

The safety information for 3-Methylpyridine-4-sulfonyl fluoride indicates that it is dangerous . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with a sulfonyl fluoride reagent under controlled conditions. For instance, a facile cascade process can be used to transform sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The specific conditions, such as temperature, solvent, and catalyst, will vary based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the protein’s function. This mechanism is useful in studying enzyme activity and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylpyridine-4-sulfonyl fluoride include other sulfonyl fluorides and fluorinated pyridines. Examples include:

Uniqueness

This compound is unique due to the presence of both a methyl group and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methylpyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHPLOBDJIXVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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